3M-011

TLR7 TLR8 Imiquimod

Standard TLR7 agonists like imiquimod lack aqueous solubility, limiting systemic administration. 3M-011 solves this as a soluble imidazoquinoline analog that activates both human TLR7 and TLR8 but only mouse TLR7-enabling precise species-specific immunology studies. - Proven efficacy: Inhibits H3N2 influenza (rat model, 72h window) and shows over-additive antitumor effect with radiotherapy (colorectal model). - Immune mechanism: Antitumor activity depends on NK1.1+ cells (B16-F10 melanoma); no direct cytotoxicity. - Supply: Aqueous buffer soluble; ideal for cancer immunotherapy, antiviral defense, and vaccine adjuvant research.

Molecular Formula C18H25N5O3S
Molecular Weight 391.5 g/mol
Cat. No. B15565347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3M-011
Molecular FormulaC18H25N5O3S
Molecular Weight391.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H25N5O3S/c1-5-26-10-14-21-15-16(12-8-6-7-9-13(12)20-17(15)19)23(14)11-18(2,3)22-27(4,24)25/h6-9,22H,5,10-11H2,1-4H3,(H2,19,20)
InChIKeyNVNWHRIYBUUBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3M-011 Dual TLR7/8 Agonist


3M-011 (CAS 642473-62-9) is a synthetic small molecule belonging to the imidazoquinoline class . It functions as a potent dual agonist of Toll-like receptors 7 and 8 (TLR7/8) and is a potent cytokine inducer . Characterized by an N-1 branched alkyl methanesulfonamide substitution on the imidazoquinoline core, 3M-011 exhibits species-dependent receptor activation, potently activating both human TLR7 and TLR8, while in mice its activity is restricted to TLR7 . This dual agonism profile distinguishes it from earlier-generation TLR7-selective imidazoquinolines and positions it as a key research tool for studying innate immune activation in oncology and infectious disease models.

1
Dual TLR7/8 agonism for innate immune activation studies
2
Aqueous solubility supports systemic administration research
3
Tool for vaccine adjuvant and antiviral defense pathway research

Why 3M-011 Cannot Be Substituted


The procurement of a TLR7/8 agonist for research or industrial application cannot be fulfilled by generic substitution due to critical differences in receptor selectivity, species-dependent pharmacology, and downstream cytokine profiles. While 3M-011 is a human TLR7/8 dual agonist, the structurally related comparator Imiquimod (R837) is a TLR7-selective agonist with negligible TLR8 activity . Resiquimod (R848), while also a TLR7/8 dual agonist, exhibits a different potency ratio and species selectivity profile that can lead to divergent experimental outcomes [1]. Furthermore, the development candidate 3M-052 is formulated as a lipidated, tissue-retained agonist with a distinct PK/PD profile unsuitable for systemic applications where 3M-011 is utilized [2]. These differences in receptor engagement and pharmacokinetics necessitate compound-specific procurement based on the experimental model and desired immune activation profile.

Species specificity Mouse TLR8 inactivity may shift model interpretation compared to dual mouse/human TLR7/8 agonists
Cytokine profile Downstream cytokine induction differs from TLR7-selective agonists; immune response context may not transfer
Antitumor synergy Combination effects with radiotherapy observed in specific models may not reproduce across tumor types

3M-011 Preclinical Evidence


Species-Specific TLR Activation Profile

3M-011 activates both human TLR7 and human TLR8 in cell-based reporter assays, whereas the first-generation imidazoquinoline Imiquimod is functionally selective for TLR7 with minimal to no activation of human TLR8 . This broader receptor engagement profile of 3M-011 is expected to drive a more diverse downstream cytokine response, including robust induction of IL-12 and IFN-γ, which are critical for Th1-skewed immune responses and NK cell activation .

TLR Activation Profile
Head-to-head
3M-011 activates human TLR7/8, mouse TLR7 only; resiquimod activates both species TLR7/8
Species-specific TLR8 context for model interpretation
NF-κB reporter in HEK293 cells
TLR7 TLR8 Imiquimod Cytokine Innate Immunity

Antiviral Efficacy in Influenza Model

While both 3M-011 and Resiquimod (R848) are classified as human TLR7/8 dual agonists, their species-specific pharmacology differs. 3M-011 is characterized as activating only mouse TLR7 and not mouse TLR8 . In contrast, Resiquimod has been reported to activate both mouse TLR7 and, to some extent, mouse TLR8, which can introduce variability in murine in vivo models due to engagement of different cellular targets [1]. This distinction makes 3M-011 a cleaner tool for dissecting TLR7-dependent mechanisms in mouse models of cancer and infection, where TLR8 contribution is undesirable.

Antiviral Response
Head-to-head
Reported greater inhibition of H3N2 influenza viral titers vs recombinant IFN-α
Supports broader innate antiviral research context
Rat influenza model; single intranasal dose
TLR7 TLR8 Resiquimod Species Specificity Innate Immunity

NK Cell-Dependent Antitumor Activity

In a disseminated B16-F10 melanoma model, systemic administration of 3M-011 as a single agent resulted in significant antitumor efficacy [1]. This efficacy was demonstrated in highly immunodeficient scid/NOD mice, which lack functional T and B cells, underscoring that the antitumor effect is mediated by innate immune cells, specifically NK1.1+ cells [1]. The study established that 3M-011 treatment leads to sustained activation of NK cells in vivo, as evidenced by long-lasting expression of the activation marker CD69 [1].

NK Cell Antitumor
Head-to-head
Tumor burden reduction at 1 mg/kg; activity abolished in NK1.1-depleted mice
NK cell-dependent antitumor immunity context
B16-F10 melanoma; no direct tumor cytotoxicity
Immuno-Oncology B16-F10 NK cells Antitumor Efficacy In Vivo

Antitumor Synergy with Radiotherapy

In a rat model of human influenza, intranasal administration of 3M-011 significantly inhibited H3N2 viral replication in the nasal cavity . This protective effect was observed when 3M-011 was administered within a broad time window, from 72 hours before viral inoculation up to 6 hours after inoculation . The antiviral activity correlated with the compound's ability to stimulate the local production of type I interferon (IFN) and other cytokines, such as TNF-α, IL-12, and IFN-γ, from rat peripheral blood mononuclear cells .

Radiotherapy Synergy
Class-level
Over-additive antitumor effect with photon irradiation or anti-EGFR mAb in colorectal models
Reported combination therapy research context
Data to verify; abstract-level evidence
Antiviral Influenza H3N2 TLR7/8 Agonist Intranasal

3M-011 Induces a Unique Cytokine Signature Including Robust IL-12 and IFN-γ, Distinguishing It from TLR7-Only Agonists

In vitro stimulation of rat peripheral blood mononuclear cells with 3M-011 induces the secretion of a distinct panel of cytokines, including type I IFN, TNF-α, IL-12, and IFN-γ . The induction of IL-12 and IFN-γ is a hallmark of TLR8 activation in myeloid cells and is not a prominent feature of TLR7-selective agonists like Imiquimod . This Th1-polarizing cytokine profile is critical for driving cell-mediated immunity, including cytotoxic T lymphocyte (CTL) and NK cell responses, which are essential for effective antiviral and antitumor immunity .

Cytokine IL-12 IFN-γ TLR8 Th1 Response

3M-011 Application Scenarios


Antiviral Innate Immunity in Respiratory Models

Procure 3M-011 for syngeneic mouse models of cancer, particularly melanoma (e.g., B16-F10), where the goal is to study the innate immune contribution to tumor control. Evidence demonstrates that 3M-011 effectively activates mouse TLR7 (while sparing mouse TLR8), leading to sustained NK cell activation and NK1.1+ cell-dependent antitumor efficacy in disseminated disease models [1]. This makes it a precise tool for dissecting TLR7-mediated NK cell biology without the confounding influence of mouse TLR8 activation observed with other dual agonists.

NK Cell Antitumor Mechanisms

Utilize 3M-011 in rodent models of influenza (e.g., H3N2) to investigate mucosal innate immunity and host-directed antiviral strategies. Validated evidence shows that prophylactic intranasal administration of 3M-011 confers significant protection against viral replication through rapid, local induction of type I IFN and other protective cytokines . Its demonstrated efficacy within a broad window of administration (-72 h to +6 h relative to infection) supports its use as a benchmark for studying innate immune-mediated viral control in the respiratory tract.

Radiotherapy and Immunogenic Modulation

Procure 3M-011 as a tool compound to induce a broad, Th1-polarizing cytokine profile (including IL-12 and IFN-γ) in human peripheral blood mononuclear cells or myeloid cell cultures. Its robust activation of both human TLR7 and TLR8 distinguishes it functionally from TLR7-selective agonists like Imiquimod . This makes 3M-011 essential for studies requiring the full spectrum of TLR7/8-driven innate immune activation or for benchmarking the activity of novel TLR8-selective or TLR7/8 dual agonist candidates.

TLR7/8 Comparative Pharmacology

Employ 3M-011 as a reference compound for developing combination regimens involving radiotherapy or immune checkpoint inhibitors. Evidence indicates that 3M-011 acts as a potent adjuvant to radiotherapy, inducing both local and profound systemic immune responses . Its well-characterized ability to activate NK cells and induce a Th1 cytokine milieu [1] provides a strong mechanistic rationale for its use as a positive control or starting point for novel adjuvant formulations and combination immunotherapy strategies.

Application
Selection Property
Validation Focus
Respiratory antiviral innate immunity studies
Dual TLR7/8 agonism, aqueous solubility for systemic delivery
Antiviral endpoint validation in respiratory models
NK cell antitumor immunity research
NK1.1-dependent immune activation, no direct tumor cytotoxicity
NK cell depletion and tumor burden endpoints
Radiotherapy immunogenic modulation studies
Combination synergy context with photon irradiation
Abscopal effect and combination regimen validation
TLR7 vs TLR8 comparative pharmacology
Species-specific TLR8 inactivity in mouse models
Human vs murine TLR activation profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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